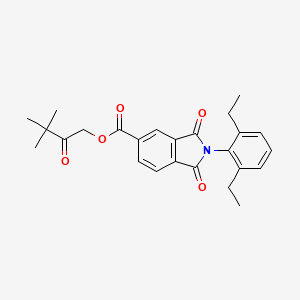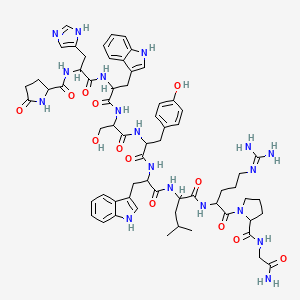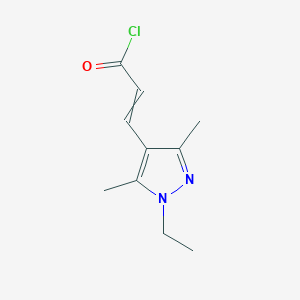![molecular formula C19H11Cl2N5O7 B12467929 N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12467929.png)
N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of nitroaniline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of multiple nitro groups and chloro substituents in its structure suggests that it may have unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of hydrogen atoms with chlorine atoms using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: Formation of the amide bond by reacting aniline derivatives with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants (e.g., tin(II) chloride).
Substitution: The chloro substituents can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium on carbon, Raney nickel.
Major Products
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different substituents replacing the chloro groups.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific applications would require further research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide: Similar compounds might include other nitroaniline derivatives with different substituents or additional functional groups.
Uniqueness
Structural Features: The presence of multiple nitro and chloro groups in the compound’s structure may confer unique chemical reactivity and biological activity compared to other similar compounds.
Applications: Its specific applications in various fields might differ based on its unique properties.
属性
分子式 |
C19H11Cl2N5O7 |
|---|---|
分子量 |
492.2 g/mol |
IUPAC 名称 |
2-(2-chloroanilino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H11Cl2N5O7/c20-13-3-1-2-4-15(13)22-18-12(7-11(25(30)31)9-17(18)26(32)33)19(27)23-16-6-5-10(24(28)29)8-14(16)21/h1-9,22H,(H,23,27) |
InChI 键 |
UJEWFKYHUUVIPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium](/img/structure/B12467851.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide](/img/structure/B12467880.png)
![4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12467881.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12467883.png)
![1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone](/img/structure/B12467888.png)

![2,2,2-trifluoro-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12467902.png)

![N-cyclohexyl-2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide](/img/structure/B12467905.png)


![Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate](/img/structure/B12467916.png)
![1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B12467919.png)
